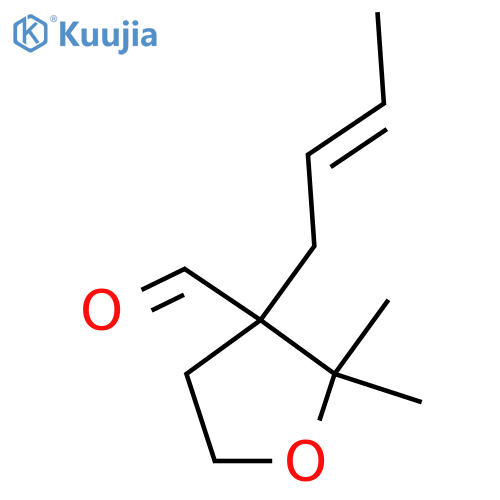Cas no 2111917-52-1 (3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde)

2111917-52-1 structure
商品名:3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde
- 2111917-52-1
- EN300-1620237
-
- インチ: 1S/C11H18O2/c1-4-5-6-11(9-12)7-8-13-10(11,2)3/h4-5,9H,6-8H2,1-3H3/b5-4+
- InChIKey: ZYJPWSLECXEBMX-SNAWJCMRSA-N
- ほほえんだ: O1CCC(C=O)(C/C=C/C)C1(C)C
計算された属性
- せいみつぶんしりょう: 182.130679813g/mol
- どういたいしつりょう: 182.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620237-5.0g |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 5g |
$4517.0 | 2023-06-05 | ||
| Enamine | EN300-1620237-0.25g |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 0.25g |
$1432.0 | 2023-06-05 | ||
| Enamine | EN300-1620237-1.0g |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 1g |
$1557.0 | 2023-06-05 | ||
| Enamine | EN300-1620237-0.5g |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 0.5g |
$1495.0 | 2023-06-05 | ||
| Enamine | EN300-1620237-10000mg |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 10000mg |
$5774.0 | 2023-09-22 | ||
| Enamine | EN300-1620237-500mg |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 500mg |
$1289.0 | 2023-09-22 | ||
| Enamine | EN300-1620237-100mg |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 100mg |
$1183.0 | 2023-09-22 | ||
| Enamine | EN300-1620237-250mg |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 250mg |
$1235.0 | 2023-09-22 | ||
| Enamine | EN300-1620237-2500mg |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 2500mg |
$2631.0 | 2023-09-22 | ||
| Enamine | EN300-1620237-0.05g |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde |
2111917-52-1 | 0.05g |
$1308.0 | 2023-06-05 |
3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
2111917-52-1 (3-(but-2-en-1-yl)-2,2-dimethyloxolane-3-carbaldehyde) 関連製品
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
